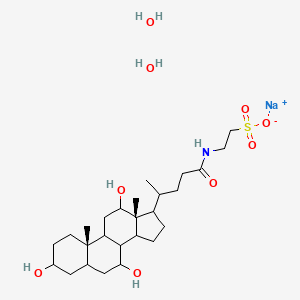
Sodium taurocholate hydrate;N-Choloyltaurine (sodium salt hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with taurine . This compound is crucial for the digestion and absorption of lipids in the small intestine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taurocholic acid is synthesized from cholic acid. The synthesis involves the conjugation of cholic acid with taurine. The reaction typically occurs under mild conditions, with the presence of a coupling agent to facilitate the formation of the amide bond between cholic acid and taurine .
Industrial Production Methods: Commercially, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The bile is processed to extract cholic acid, which is then conjugated with taurine to produce taurocholic acid. The final product is often purified and crystallized to obtain the sodium salt hydrate form.
Types of Reactions:
Oxidation: Taurocholic acid can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: The compound can be reduced, although this is less common compared to oxidation.
Substitution: Taurocholic acid can participate in substitution reactions, especially at the sulfonic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of taurocholic acid.
Reduction Products: Reduced forms of taurocholic acid.
Substitution Products: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.
Applications De Recherche Scientifique
Taurocholic acid has a wide range of applications in scientific research:
Mécanisme D'action
Taurocholic acid acts as a detergent to solubilize fats for absorption in the small intestine. It is absorbed itself and plays a role in the enterohepatic circulation of bile acids. The compound modulates the activity of several molecular targets, including the ileal sodium/bile acid cotransporter, G-protein coupled bile acid receptor 1, and bile salt-activated lipase . These interactions facilitate the emulsification and absorption of dietary fats.
Comparaison Avec Des Composés Similaires
Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.
Taurodeoxycholic Acid: A bile acid conjugate with a similar structure but different hydroxylation pattern.
Glycodeoxycholic Acid: Similar to taurocholic acid but conjugated with glycine and with a different hydroxylation pattern.
Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties. It has a higher solubility in water compared to glycocholic acid and exhibits different biological activities due to the presence of the sulfonic acid group .
Propriétés
Formule moléculaire |
C26H48NNaO9S |
|---|---|
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate;dihydrate |
InChI |
InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;;;/m0.../s1 |
Clé InChI |
GYRLGILDCKQBJF-DLOVWNKMSA-M |
SMILES isomérique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


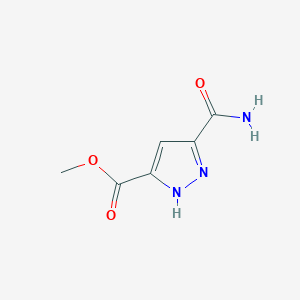
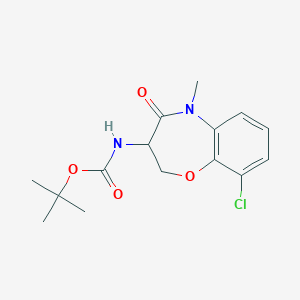
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
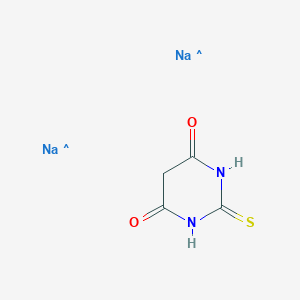
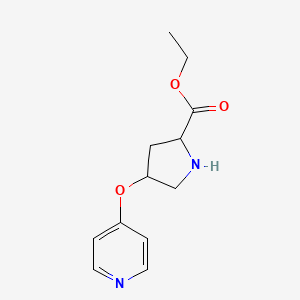
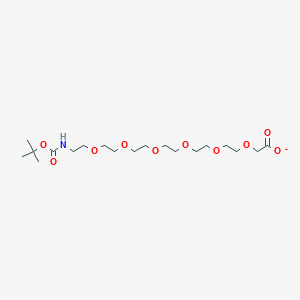
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
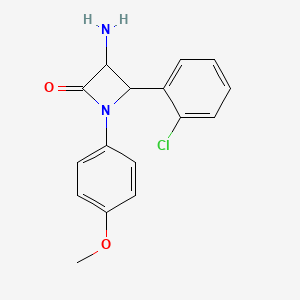
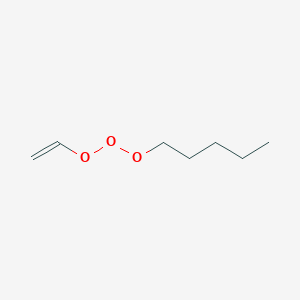
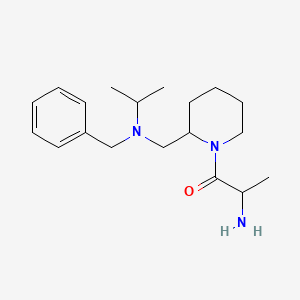
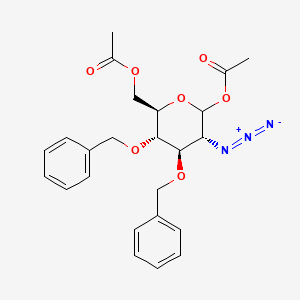
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
